molecular formula C12H10O3 B11898081 2-Methoxy-8-methylnaphthalene-1,4-dione CAS No. 37867-02-0

2-Methoxy-8-methylnaphthalene-1,4-dione

Cat. No.: B11898081
CAS No.: 37867-02-0
M. Wt: 202.21 g/mol
InChI Key: ODCYZBFITLLXKJ-UHFFFAOYSA-N
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Description

2-Methoxy-8-methylnaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of methoxy and methyl groups attached to the naphthalene ring, which influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-8-methylnaphthalene-1,4-dione can be achieved through several methodsThis can be done using reagents such as methyl iodide and sodium methoxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Methoxy-8-methylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-8-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene-1,4-dione: Lacks the methoxy group, which affects its reactivity and biological activity.

    2-Hydroxy-3-methylnaphthalene-1,4-dione:

Uniqueness

2-Methoxy-8-methylnaphthalene-1,4-dione is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

37867-02-0

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-methoxy-8-methylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-7-4-3-5-8-9(13)6-10(15-2)12(14)11(7)8/h3-6H,1-2H3

InChI Key

ODCYZBFITLLXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(C2=O)OC

Origin of Product

United States

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